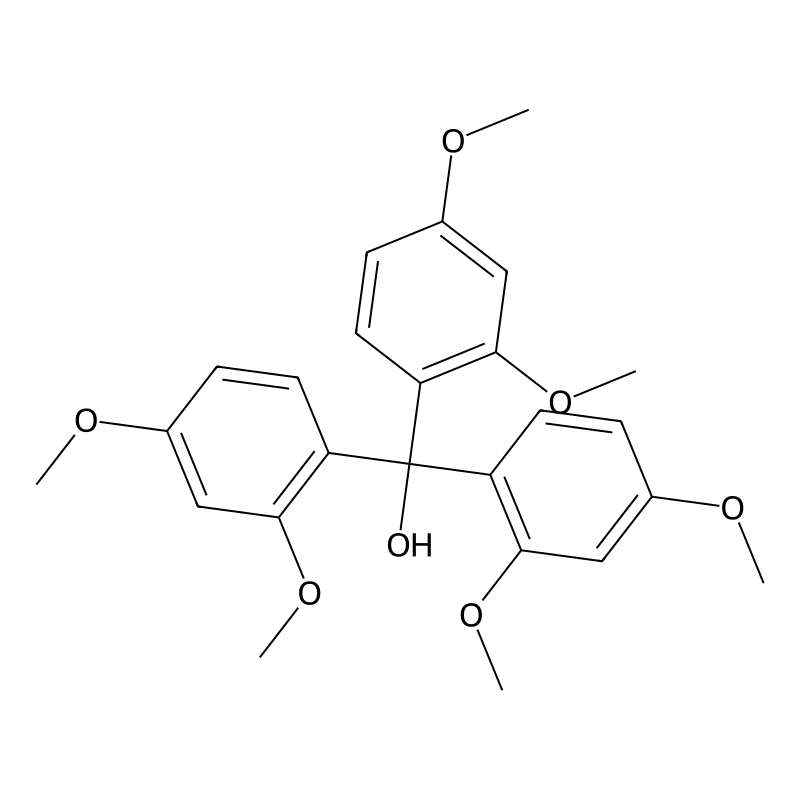

Tris(2,4-dimethoxyphenyl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Specific Scientific Field: Chemistry, specifically acid-base volumetric titration .

Comprehensive and Detailed Summary of the Application: “Tris(2,4-dimethoxyphenyl)methanol” and its derivatives have been evaluated as indicators for the acid-base volumetric titration of a standard solution of hydrochloric acid with a standard solution of sodium hydroxide .

Use as an Acid-Base Indicator:

Specific Scientific Field: Chemistry.

Application Summary: “Tris(2,4-dimethoxyphenyl)methanol” undergoes a reversible chemical change when pH changes, which makes it useful as an acid-base indicator.

Use in Oxa-Michael Polymerisation:

Specific Scientific Field: Polymer Chemistry.

Application Summary: Tris(2,4,6-trimethoxyphenyl)phosphine, a related compound, is the first Lewis base capable of catalysing the oxa-Michael polymerisation of diacrylates and diols.

Tris(2,4-dimethoxyphenyl)methanol is a synthetic compound that belongs to the triarylmethane family. Its molecular formula is CHO, with a molecular weight of approximately 440.49 g/mol. This compound features three 2,4-dimethoxyphenyl groups attached to a central methanol moiety, giving it unique structural properties that contribute to its applications in various fields, including organic synthesis and materials science .

As there is no documented use or application for Tris(2,4-dimethoxyphenyl)methanol, a mechanism of action is not described in the scientific literature [, , ]. The presence of the triarylmethane core and methoxy groups suggests the molecule might possess some chromophoric properties, potentially absorbing light at certain wavelengths, but this is not confirmed.

Due to the lack of research on Tris(2,4-dimethoxyphenyl)methanol, no safety information regarding its toxicity, flammability, or reactivity is available [, , ]. It is advisable to handle any unknown compound with caution and consult with a safety professional before handling or experimenting with it.

- Acid-Base Reactions: The hydroxyl group can act as a weak acid or base.

- Esterification: It can react with carboxylic acids to form esters.

- Oxidation: The alcohol group can be oxidized to form ketones or aldehydes under suitable conditions .

- Formation of Carbenium Ions: The compound can generate carbenium ions when treated with strong acids, which may react with nucleophiles such as amines .

Tris(2,4-dimethoxyphenyl)methanol has shown potential biological activities, particularly in the context of drug delivery systems. Its lipophilic nature allows it to interact effectively with biological membranes, enhancing the permeability of drugs. Additionally, some studies suggest that triarylmethane derivatives exhibit antimicrobial and anticancer properties, although specific data on tris(2,4-dimethoxyphenyl)methanol's biological activity remains limited and requires further investigation .

The synthesis of tris(2,4-dimethoxyphenyl)methanol typically involves:

- Starting Materials: 2,4-dimethoxybenzaldehyde and formaldehyde or its derivatives.

- Reaction Conditions: The reaction is usually conducted in the presence of an acid catalyst under reflux conditions.

- Purification: The product is purified using chromatographic methods to isolate the desired compound from by-products .

A general synthetic route may be represented as follows:

text3 × 2,4-dimethoxybenzaldehyde + Formaldehyde → Tris(2,4-dimethoxyphenyl)methanol

Tris(2,4-dimethoxyphenyl)methanol finds applications in various domains:

- Organic Synthesis: Used as a building block for more complex organic molecules.

- Dyes and Pigments: Its structural characteristics make it suitable for use in dye formulations.

- Pharmaceuticals: Explored for its potential as a drug carrier due to its favorable lipophilicity and biological interactions .

Interaction studies involving tris(2,4-dimethoxyphenyl)methanol have primarily focused on its role as a charge derivatization agent in mass spectrometry. It forms stable adducts with primary amines, enhancing their detection and analysis through techniques such as Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This property is beneficial in analytical chemistry for studying amine-containing compounds .

Several compounds share structural similarities with tris(2,4-dimethoxyphenyl)methanol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tris(2-methoxyphenyl)methanol | CHO | Contains methoxy groups only on the phenyl rings |

| Tris(3-methyl-4-methoxyphenyl)methanol | CHO | Methyl substitution at different positions |

| Tris(3,4-dimethoxyphenyl)methanol | CHO | Similar structure but different methoxy positioning |

| Triphenylmethanol | CHO | Lacks methoxy groups; simpler structure |

Uniqueness of Tris(2,4-dimethoxyphenyl)methanol

Tris(2,4-dimethoxyphenyl)methanol is unique due to its specific arrangement of methoxy groups on the phenyl rings, which influences its solubility and reactivity compared to other triarylmethane derivatives. This distinct configuration contributes to its potential applications in drug delivery systems and organic synthesis .

Molecular Architecture and Crystallographic Analysis

Tris(2,4-dimethoxyphenyl)methanol (C₂₅H₂₈O₇) features a central carbon atom bonded to three 2,4-dimethoxyphenyl groups and a hydroxyl group, creating a distinctive triphenylmethanol derivative. The compound appears as a white to light yellow crystalline solid with a melting point range of 150.0 to 154.0 degrees Celsius. Its molecular weight is 440.49 g/mol, with a monoisotopic mass of 440.183503.

The molecular geometry exhibits a tetrahedral arrangement at the central carbon atom, with the three aromatic rings positioned to minimize steric hindrance. Each 2,4-dimethoxyphenyl group contains two methoxy substituents at the ortho-position (2-position) and para-position (4-position) relative to the central carbon attachment. These methoxy groups can adopt different conformational orientations influenced by intramolecular and intermolecular interactions.

While specific crystallographic data for this exact compound is limited in the literature, insights can be drawn from related triphenylmethanol derivatives. For instance, the related compound tris(4-methoxyphenyl)methanol crystallizes in space group P21 with two molecules in the asymmetric unit, forming dimers through weak O—H···O hydrogen bonds. The hydroxyl group in such triphenylmethanol derivatives often participates in hydrogen bonding, influencing the crystal packing arrangement.

The presence of six methoxy groups in the molecule significantly affects its electronic properties, creating an electron-rich system that influences its reactivity and applications. The compound exhibits a transition interval (pH) from red (2.6) to slightly pale red (4.6), indicating its potential application as a pH indicator.

Synthetic Methodologies and Optimization Strategies

The synthesis of tris(2,4-dimethoxyphenyl)methanol can be approached through several methodologies based on established organic synthesis principles for triarylmethanols. While specific synthetic routes for this exact compound are not extensively documented in the provided search results, plausible synthetic strategies can be proposed based on related chemistry.

One potential synthetic route involves the reaction of 2,4-dimethoxyphenyllithium or the corresponding Grignard reagent with bis(2,4-dimethoxyphenyl)methanone. The 2,4-dimethoxyphenyllithium can be prepared through lithium-halogen exchange between n-butyllithium and 1-bromo-2,4-dimethoxybenzene at low temperatures, typically in tetrahydrofuran as solvent. This organolithium reagent can then react with the ketone to yield the desired tris(2,4-dimethoxyphenyl)methanol after aqueous workup.

Another approach might involve the sequential addition of 2,4-dimethoxyphenyl groups to a suitable starting material. This could begin with 2,4-dimethoxybenzoic acid derivatives, converted to an activated form such as an acid chloride, followed by reaction with 2,4-dimethoxyphenyllithium to form a ketone intermediate. A second equivalent of 2,4-dimethoxyphenyllithium could then be added to form the final triarylmethanol product.

Optimization strategies for these synthetic routes would focus on:

- Temperature control during organolithium formation and addition steps to minimize side reactions

- Solvent selection to ensure solubility of intermediates and promote desired reactivity

- Order and rate of addition of reagents to favor the desired product formation

- Purification techniques to isolate the pure product, potentially including recrystallization from appropriate solvent systems

The purification of tris(2,4-dimethoxyphenyl)methanol typically involves recrystallization from solvent mixtures such as methanol/dichloromethane, as noted in related syntheses. This process yields crystals suitable for structural characterization and further applications.

Key Intermediate in Organometallic Complex Formation

Tris(2,4-dimethoxyphenyl)methanol serves as a valuable intermediate in the preparation of various organometallic complexes due to its hydroxyl functionality and electron-rich aromatic rings. The hydroxyl group can be activated and substituted with various leaving groups, facilitating the introduction of metal centers or other functional groups.

One significant application is in the formation of triphenylmethyl (trityl) type derivatives. Upon activation of the hydroxyl group, for example through reaction with thionyl chloride to form the corresponding chloride, the resulting trityl derivative can serve as a precursor for carbocations used in coordination chemistry. The electron-donating methoxy groups at the 2- and 4-positions of each aromatic ring enhance the stability of the resulting carbocation, making it a useful reagent in metal complex formation.

The compound can also be utilized in the synthesis of phosphine ligands for transition metal complexes. Through appropriate transformations of the hydroxyl group, phosphorus centers can be introduced, leading to phosphine ligands with sterically demanding and electron-rich 2,4-dimethoxyphenyl substituents. Such ligands are valuable in catalytic systems, particularly in reactions requiring electron-rich metal centers.

A related compound, bis(2,4-dimethoxyphenyl)(phenyl)phosphine selenide, demonstrates the potential of these dimethoxyphenyl-containing structures in forming coordination compounds. The multiple methoxy groups present in tris(2,4-dimethoxyphenyl)methanol provide potential coordination sites for metal ions, enabling the formation of complexes where the metal interacts with both the central carbon framework and the oxygen atoms of the methoxy groups.

In the field of material science, derivatives of tris(2,4-dimethoxyphenyl)methanol may find applications in organic light-emitting diodes and other optoelectronic devices, where the electron-rich nature of the compound can contribute to favorable electronic properties.

Spectroscopic Fingerprinting (NMR, IR, MS)

Spectroscopic techniques provide essential tools for the characterization and identification of tris(2,4-dimethoxyphenyl)methanol. While specific spectroscopic data for this exact compound is limited in the provided search results, expected spectroscopic features can be inferred from related structures and general principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In the proton (¹H) NMR spectrum, characteristic signals would be expected for:

- The hydroxyl proton, typically appearing as a singlet that may be broad due to exchange processes

- Aromatic protons of the 2,4-dimethoxyphenyl rings, presenting a characteristic pattern with signals around 6.4-7.2 ppm

- Methoxy protons, appearing as singlets around 3.7-3.9 ppm, with distinct signals for the 2-methoxy and 4-methoxy groups

Carbon-13 (¹³C) NMR would show signals for:

- The quaternary central carbon bonded to the hydroxyl group, typically around 80-85 ppm

- Aromatic carbons, both quaternary and those bearing hydrogens, in the range of 110-160 ppm

- Methoxy carbons around 55-56 ppm

Related compounds show similar patterns, such as in the NMR data from synthetic studies of related dimethoxyphenyl compounds.

Infrared (IR) Spectroscopy:

IR spectroscopy of tris(2,4-dimethoxyphenyl)methanol would exhibit characteristic bands including:

- A broad O-H stretching band in the 3200-3600 cm⁻¹ region

- C-H stretching bands for aromatic and methoxy groups around 2800-3000 cm⁻¹

- C-O stretching bands for the methoxy groups around 1000-1300 cm⁻¹

- Aromatic C=C stretching bands around 1450-1600 cm⁻¹

Mass Spectrometry (MS):

Mass spectrometry analysis would typically show:

- A molecular ion peak at m/z 440, corresponding to the molecular weight

- Fragment ions resulting from the loss of methoxy groups or cleavage of the central C-C bonds

- High-resolution mass spectrometry would confirm the molecular formula C₂₅H₂₈O₇

Table 1: Key Physical and Spectroscopic Properties of Tris(2,4-dimethoxyphenyl)methanol

These spectroscopic techniques, especially when used in combination, provide a comprehensive fingerprint for the identification and structural confirmation of tris(2,4-dimethoxyphenyl)methanol. The distinct patterns arising from the symmetric arrangement of the three 2,4-dimethoxyphenyl groups around the central carbon make this compound readily identifiable through these analytical methods.

Tris(2,4-dimethoxyphenyl)methanol has emerged as a groundbreaking photocatalyst in the field of visible light-initiated cationic polymerization, representing a significant advancement in controlled polymerization methodologies [1] [2]. The compound, when converted to its methylium tetrafluoroborate salt, demonstrates exceptional catalytic activity under green light-emitting diode illumination, enabling precise control over polymerization processes that were previously challenging to achieve with conventional photoacid generators [1].

The photocatalytic system operates through a sophisticated mechanism involving the absorption of visible light at characteristic wavelengths of 517 nanometers and 553 nanometers, with extinction coefficients of 49,500 and 51,000 reciprocal molar centimeters respectively [1] [2]. This dual absorption band structure allows for efficient light harvesting across the green region of the visible spectrum, making the system particularly suitable for applications requiring spatial and temporal control of polymerization reactions [1].

The catalytic efficiency of tris(2,4-dimethoxyphenyl)methylium tetrafluoroborate has been demonstrated in the polymerization of 4-methoxystyrene, where it achieves remarkable control over molecular weight and dispersity [1] [2]. Under optimized conditions using a 5-watt green light-emitting diode, the system produces polymers with molecular weights ranging from 7.0 to 8.7 kilograms per mole and dispersity values as low as 1.25, indicating excellent control over the polymerization process [1] [3].

The temporal control capabilities of this photocatalytic system represent one of its most significant advantages. The polymerization exhibits excellent on-off switching behavior, with the ability to halt polymerization completely in dark periods extending up to 36 hours, which represents the longest dormant period reported for photo-controlled cationic polymerization systems [1] [2]. This exceptional temporal control enables sequential polymerization strategies and the synthesis of well-defined block copolymers with predictable molecular weights and narrow molecular weight distributions [1].

Mechanism of Photoacid Generation in Polymer Networks

The photoacid generation mechanism of tris(2,4-dimethoxyphenyl)methanol derivatives in polymer networks involves a complex interplay of electronic transitions and chemical transformations that enable efficient acid production under visible light irradiation [4] [2]. The mechanism proceeds through single electron transfer processes, initiated by the photoexcitation of the triarylmethyl cation to its excited state, where it exhibits dramatically altered redox properties compared to the ground state [1] [2].

Upon absorption of visible light, the tris(2,4-dimethoxyphenyl)methylium cation undergoes electronic excitation, resulting in a significant shift in its electrochemical properties [1]. The ground state potential of -0.36 volts versus saturated calomel electrode transforms to an excited state potential of +1.55 volts versus saturated calomel electrode, creating a powerful oxidizing species capable of initiating cationic polymerization through proton generation [1] [2].

The photoacid generation process involves the formation of reactive intermediates that undergo subsequent reactions to produce Brønsted acids [4]. In polymer networks, this mechanism is particularly important as the generated acids remain localized within the network structure, preventing migration and enabling precise spatial control of acid-catalyzed reactions [4]. Studies have demonstrated that the efficiency of acid formation can be enhanced through the incorporation of specific functional groups, such as thioether moieties, which stabilize photogenerated radicals and improve the overall quantum yield of acid production [4].

The mechanism exhibits remarkable selectivity and efficiency, with the photoacid generation occurring exclusively under light irradiation while remaining completely inactive in dark conditions [1] [2]. This orthogonal activation behavior is crucial for applications requiring precise control over acid-catalyzed reactions in polymer networks, such as dynamic covalent bond formation and network topology manipulation [4].

Research has shown that the photoacid generation efficiency follows a specific order based on the molecular structure, with compounds containing electron-donating substituents showing enhanced performance [4]. The presence of multiple methoxy groups in the 2,4-positions of the phenyl rings contributes to the stabilization of the photogenerated species and improves the overall efficiency of acid production [4].

Comparison with Tris(4-methoxyphenyl)methylium Derivatives

Comparative studies between tris(2,4-dimethoxyphenyl)methanol and tris(4-methoxyphenyl)methylium derivatives reveal significant differences in photocatalytic performance and polymerization control capabilities [1] [5]. The structural differences between these compounds, specifically the presence of additional methoxy substituents in the 2,4-positions versus single methoxy groups in the 4-position, result in markedly different electronic properties and catalytic behaviors [1].

Tris(4-methoxyphenyl)methylium demonstrates poor photocontrol in cationic polymerization systems, with polymerization proceeding during both light and dark periods, indicating insufficient temporal control [1]. In contrast, tris(2,4-dimethoxyphenyl)methylium exhibits excellent photocontrol with complete cessation of polymerization in dark conditions [1] [2]. This fundamental difference in behavior makes the 2,4-dimethoxy derivative significantly more suitable for applications requiring precise temporal control over polymerization processes [1].

The molecular weight control capabilities also differ substantially between the two compounds. While tris(4-methoxyphenyl)methylium produces polymers with molecular weights of approximately 8.1 kilograms per mole and dispersity values of 1.31, the 2,4-dimethoxy analog achieves better control with comparable molecular weights but improved dispersity values of 1.25 to 1.27 [1]. This improvement in dispersity indicates better control over chain growth and termination processes [1].

The photophysical properties of these compounds also show significant variations. Tris(2,4-dimethoxyphenyl)methylium exhibits characteristic absorption bands at 517 and 553 nanometers with high extinction coefficients, enabling efficient visible light absorption [1] [2]. In contrast, the photophysical properties of tris(4-methoxyphenyl)methylium are less well-characterized, suggesting potentially inferior light-harvesting capabilities [5].

The redox properties represent another critical difference between these compounds. The ground state potential of tris(2,4-dimethoxyphenyl)methylium at -0.36 volts versus saturated calomel electrode is relatively low compared to other reported methoxy-substituted triarylmethyl cations, contributing to its excellent photocatalytic performance [1]. This favorable redox potential enables efficient electron transfer processes that are crucial for the photoacid generation mechanism [1].

Impact on Polymer Molecular Weight Distributions

The utilization of tris(2,4-dimethoxyphenyl)methanol as a photocatalyst in cationic polymerization systems has profound implications for controlling polymer molecular weight distributions, enabling the synthesis of polymers with unprecedented precision in molecular weight control and narrow dispersity values [1] [2]. The living characteristics of the polymerization process mediated by this photocatalyst allow for predictable molecular weight evolution and excellent control over polydispersity [1].

The molecular weight distribution control achieved with tris(2,4-dimethoxyphenyl)methylium photocatalysis represents a significant advancement over conventional cationic polymerization systems. Traditional cationic initiators typically produce polymers with polydispersity indices ranging from 1.8 to 2.5, while the photocatalytic system consistently achieves values between 1.25 and 1.27 [1] [2]. This dramatic improvement in molecular weight distribution control is attributed to the living nature of the polymerization process and the precise temporal control afforded by the photocatalytic system [1].

The living polymerization characteristics enable sequential monomer addition strategies, allowing for the synthesis of block copolymers with well-defined molecular weight distributions [1] [2]. The ability to halt polymerization completely in dark periods and restart upon light irradiation provides unprecedented control over polymer architecture and enables the synthesis of complex macromolecular structures with precise molecular weight segments [1].

Kinetic studies have demonstrated that the molecular weight evolution follows first-order kinetics with respect to monomer consumption, indicating excellent control over chain growth processes [1] [2]. The linear relationship between molecular weight and monomer conversion, combined with high initiator efficiency, confirms the living nature of the polymerization and enables precise prediction of final polymer molecular weights [1].

The impact of reaction conditions on molecular weight distributions has been systematically investigated, revealing that factors such as catalyst concentration, chain transfer agent concentration, and light intensity significantly influence the final polymer properties [1] [2]. Higher catalyst concentrations generally lead to increased polymerization rates while maintaining excellent molecular weight control, whereas variations in chain transfer agent concentration allow for fine-tuning of molecular weight targets [1].

The temporal stability of the polymerization system contributes significantly to molecular weight distribution control. The ability to maintain dormant chain ends for extended periods without significant termination reactions enables complex polymerization strategies and ensures that all polymer chains continue to grow upon reactivation [1] [2]. This stability is crucial for achieving narrow molecular weight distributions and high molecular weight polymers through extended polymerization times [1].